[FeCl2bis(dppbz)]
Description
Overview of Bisphosphine Ligands in Transition Metal Coordination Chemistry
Bisphosphine ligands, characterized by the presence of two phosphine (B1218219) donor atoms within a single molecule, are foundational components in coordination chemistry. These ligands are capable of chelating to metal centers, forming stable five- or six-membered rings, which significantly influences the electronic and steric environment around the metal. This chelating effect enhances the stability of metal complexes and often dictates their reactivity and selectivity in catalytic processes. Common examples include 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) and 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz) researchgate.netwikipedia.orgnih.gov. The nature of the linker between the phosphine groups, whether it is an alkane chain or an aromatic ring, profoundly impacts the bite angle and conformational flexibility of the ligand, thereby tuning the catalytic performance of the resulting metal complex nih.govresearchgate.net.
Significance of Iron Complexes in Homogeneous Catalysis and Advanced Materials Research
Iron complexes have emerged as highly attractive alternatives to precious metal catalysts in homogeneous catalysis due to their cost-effectiveness, high natural abundance, and favorable environmental profile mdpi.comencyclopedia.pubuoa.grrsc.org. Iron's ability to readily access multiple oxidation states (e.g., Fe(0), Fe(II), Fe(III)) allows it to participate in a wide array of catalytic transformations, including oxidation, reduction, C-C bond formation, polymerization, and hydrocarboxylation mdpi.comencyclopedia.pub. Beyond catalysis, iron complexes are also explored for applications in advanced materials, such as switchable materials, components for biodegradable materials, and in photochemistry mdpi.comencyclopedia.pub. Their bio-inspired nature also makes them relevant in mimicking enzymatic processes encyclopedia.pub.
Historical Development and Contemporary Relevance of [FeCl2bis(dppbz)] within Iron-Based Catalysis
While the specific historical development of the compound denoted as [FeCl2bis(dppbz)] is not extensively detailed in the provided search results, the compound itself is identified as an organometallic compound, with the chemical formula C60H48Cl2FeP4 and CAS number 101566-80-7 americanelements.comchemicalbook.com. The "dppbz" component of the ligand is identified as 1,2-bis(diphenylphosphino)benzene, a common bidentate phosphine ligand wikipedia.orgnih.govresearchgate.net. The compound is manufactured by American Elements under the trade name AE Organometallics™ americanelements.comamericanelements.com. The synthesis of related nickel complexes featuring the dppbz ligand has been reported, highlighting the ligand's utility in stabilizing low-valent metal centers nih.gov. The contemporary relevance of iron complexes featuring bisphosphine ligands like dppbz lies in their potential as catalysts for various organic transformations. For instance, the dppbz ligand has been implicated in nickel-catalyzed hydrocarboxylation reactions, where it plays a critical role in the catalytic cycle researchgate.net. Furthermore, iron complexes, in general, are being investigated for their catalytic activity in reactions such as Negishi coupling chemicalbook.com.
Scope and Objectives of Current Academic Research on the Chemical Compound
Current academic research involving iron complexes with bisphosphine ligands, including those potentially related to [FeCl2bis(dppbz)], focuses on several key areas. The primary objectives include:
Catalyst Development: Synthesizing and characterizing new iron complexes with tailored bisphosphine ligands to achieve high activity and selectivity in various catalytic processes.
Mechanistic Studies: Elucidating the detailed reaction mechanisms of iron-catalyzed transformations to optimize catalyst design and reaction conditions. This includes understanding the role of the ligand, the iron oxidation states involved, and the nature of intermediates nih.govuoa.grresearchgate.net.
Expanding Catalytic Scope: Investigating the application of these complexes in a broader range of reactions, such as hydrogenation, transfer hydrogenation, hydrosilylation, and C-C bond formation, aiming to replace more expensive or toxic noble metal catalysts mdpi.comencyclopedia.pubuoa.grrsc.org.
Ligand Design: Exploring how modifications to the bisphosphine ligand structure (e.g., steric bulk, electronic properties) influence the catalytic performance and stability of the iron complexes nih.govresearchgate.net.
While direct research findings specifically detailing the catalytic activity of [FeCl2bis(dppbz)] are not explicitly provided in the initial search results, the compound's structural features and its classification as an organometallic compound suggest its potential utility as a catalyst or catalyst precursor in areas where iron bisphosphine complexes are active.
Data Table: Properties of [FeCl2bis(dppbz)]
Based on the available information, the following properties for [FeCl2bis(dppbz)] have been identified:
| Property | Value | Source |
| Chemical Formula | C60H48Cl2FeP4 | americanelements.comchemicalbook.com |
| Molecular Weight | 1019.67 g/mol | americanelements.com |
| CAS Number | 101566-80-7 | americanelements.comchemicalbook.com |
| Pubchem CID | 25199028 | americanelements.com |
| MDL Number | MFCD16621441 | americanelements.com |
| Melting Point | 228-236 °C | americanelements.comchemicalbook.com |
| Appearance | Solid | americanelements.com |
| Ligand | 1,2-Bis(diphenylphosphino)benzene (dppbz) | wikipedia.org |
Note: Detailed catalytic activity data, synthesis yields, or specific research findings for [FeCl2bis(dppbz)] were not explicitly detailed in the provided search snippets. Further investigation into specialized chemical literature would be required to populate these specific data points.
Compound Name Table:
| Common Name/Abbreviation | Full Chemical Name/Description |
| dppbz | 1,2-Bis(diphenylphosphino)benzene |
| [FeCl2bis(dppbz)] | Dichloro[1,2-bis(diphenylphosphino)benzene]iron(II) (inferred structure based on typical nomenclature) |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
dichloroiron;(2-diphenylphosphanylphenyl)-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C30H24P2.2ClH.Fe/c2*1-5-15-25(16-6-1)31(26-17-7-2-8-18-26)29-23-13-14-24-30(29)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28;;;/h2*1-24H;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSVPSLVWGKHSR-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5.Cl[Fe]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H48Cl2FeP4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649051 | |
| Record name | Dichloroiron--(1,2-phenylene)bis(diphenylphosphane) (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1019.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101566-80-7 | |
| Record name | Dichloroiron--(1,2-phenylene)bis(diphenylphosphane) (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Characterization Techniques and Spectroscopic Probes for Fecl2bis Dppbz Research
Spectroscopic Methodologies for Elucidating Molecular and Electronic Structure
Spectroscopic techniques are indispensable for probing the structural and electronic details of metal complexes. Methods such as FT-IR, UV-Vis, and NMR spectroscopy offer insights into the ligand coordination, electronic transitions, and behavior of the complex in solution.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups and probing the coordination environment of the ligands attached to the metal center. In the analysis of [FeCl2bis(dppbz)], the IR spectrum reveals characteristic vibrations of the 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz) ligand and provides evidence of its coordination to the iron center.
The FT-IR spectrum of a metal-phosphine complex is typically dominated by the vibrational modes of the phosphine (B1218219) ligand. For the dppbz ligand, one would expect to observe sharp absorption bands corresponding to the C-H stretching of the aromatic rings above 3000 cm⁻¹, as well as C=C stretching vibrations within the phenyl rings in the 1400-1600 cm⁻¹ region. The P-C stretching and bending vibrations also give rise to characteristic bands. rsc.org
Coordination of the phosphine ligand to the iron center can induce shifts in the vibrational frequencies of the ligand compared to the free ligand. More importantly, new vibrational modes appear in the far-infrared region (typically below 600 cm⁻¹), which correspond to the Fe-P and Fe-Cl stretching vibrations. The position and number of these bands can provide clues about the geometry of the complex. For instance, a trans geometry for the chloride ligands in an octahedral complex would result in a single Fe-Cl stretching band due to symmetry, whereas a cis geometry would lead to two distinct Fe-Cl stretching bands.
Table 1: Representative FT-IR Vibrational Frequencies for Iron-Phosphine Complexes
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| ν(C-H) aromatic | 3050 - 3100 | Phenyl C-H stretch |
| ν(C=C) aromatic | 1400 - 1600 | Phenyl C=C stretch |
| ν(Fe-P) | 400 - 500 | Iron-Phosphorus stretch |
| ν(Fe-Cl) | 250 - 400 | Iron-Chlorine stretch |
Note: Data are representative values based on analogous iron-phosphine and iron-chloride complexes. rsc.orgmcmaster.ca
Electronic absorption (UV-Vis) spectroscopy provides information about the electronic structure of a complex by probing the transitions of electrons between molecular orbitals. For transition metal complexes like [FeCl2bis(dppbz)], the spectrum can display several types of electronic transitions, primarily d-d transitions and charge-transfer bands. researchgate.netresearchgate.net
The iron(II) center in this complex has a d⁶ electron configuration. The energies and intensities of its d-d transitions are sensitive to the coordination geometry (e.g., tetrahedral or octahedral) and the spin state (high-spin or low-spin) of the iron center. In an octahedral field, a high-spin d⁶ complex would have one spin-allowed d-d transition, which is typically weak due to being Laporte-forbidden. A low-spin d⁶ complex would have two spin-allowed transitions. Tetrahedral Fe(II) complexes also exhibit characteristic d-d bands, typically at lower energy (in the near-IR region) compared to octahedral complexes. mcmaster.ca
In addition to d-d transitions, more intense charge-transfer (CT) bands are often observed. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. For [FeCl2bis(dppbz)], MLCT bands involving the promotion of an electron from an iron d-orbital to a π* orbital of the dppbz ligand are possible. researchgate.net The presence and energy of these bands are crucial for characterizing the oxidation state of the iron and the nature of the metal-ligand bonding. nih.gov
Table 2: Expected Electronic Transitions for a Representative Fe(II) Phosphine Complex
| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|
| d-d transitions | 500 - 1000 | < 100 |
| Metal-to-Ligand Charge Transfer (MLCT) | 300 - 500 | > 1,000 |
| Ligand-to-Metal Charge Transfer (LMCT) | 250 - 400 | > 1,000 |
Note: Values are illustrative for typical Fe(II) complexes and can vary significantly based on the specific ligand environment and geometry. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for characterizing the structure of molecules in solution. For [FeCl2bis(dppbz)], ¹H, ¹³C, and ³¹P NMR are all highly informative. The applicability of NMR depends critically on the magnetic properties of the complex. Iron(II) (d⁶) can be either diamagnetic (low-spin, S=0) or paramagnetic (high-spin, S=2). researchgate.netnih.gov
If the complex is diamagnetic, sharp, well-resolved NMR spectra are expected.
¹H and ¹³C NMR: These spectra would show signals for the phenyl and benzene (B151609) backbone protons and carbons of the dppbz ligand. The chemical shifts and coupling patterns would confirm the ligand structure and could indicate the symmetry of the complex in solution.
³¹P NMR: This is particularly powerful for phosphine complexes. A single resonance in the ³¹P{¹H} NMR spectrum would suggest that all four phosphorus atoms are chemically equivalent, which could imply a highly symmetric structure such as a trans-dichloro geometry. Multiple signals would indicate lower symmetry, such as a cis arrangement. The coordination chemical shift (Δδ = δcomplex - δligand) provides information about the nature of the Fe-P bond. nih.gov
If the complex is paramagnetic, the unpaired electrons on the iron center cause significant broadening and large chemical shift changes (paramagnetic shifts) in the NMR signals, making interpretation more complex. researchgate.net However, even in this case, useful structural information can be obtained. The signals are often spread over a much wider chemical shift range, and their relaxation times are very short. While ¹H and ¹³C spectra can be difficult to resolve, ³¹P NMR can still provide valuable data on the electronic structure. nih.gov
Table 3: Representative ³¹P NMR Data for Iron-Bisphosphine Complexes
| Complex Type | Spin State | Typical ³¹P Chemical Shift (δ, ppm) | Appearance |
|---|---|---|---|
| Diamagnetic Fe(II) | Low-Spin (S=0) | 40 - 90 | Sharp singlet or multiplet |
| Paramagnetic Fe(II) | High-Spin (S=2) | Highly variable, often broad | Broad resonance |
Note: Chemical shifts are highly dependent on the specific geometry and electronic structure of the complex. nih.govnih.gov
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For [FeCl2bis(dppbz)], an X-ray crystal structure would provide unambiguous information on:
Coordination Geometry: It would reveal the coordination number and geometry around the iron center (e.g., tetrahedral, square planar, or octahedral).
Isomerism: It would definitively establish the arrangement of the ligands, for example, whether the chloride ligands are cis or trans to each other.
Bond Lengths and Angles: Precise measurements of Fe-P and Fe-Cl bond lengths, as well as P-Fe-P and Cl-Fe-Cl bond angles, offer deep insight into the bonding and steric interactions within the molecule. nih.gov
For example, in a related tetrahedral complex, [Ph₂B(Me₂PCH₂)₂Fe(μ-Cl)₂Li(THF)₂], the Fe-C(ylide) bond distances are around 2.13 Å and the Fe-Cl distances are approximately 2.36 Å. osti.gov In an iron(0) complex featuring a similar SciOPP bisphosphine ligand, Fe-P bond lengths were found to be in the range of 2.16-2.18 Å. nih.gov These values provide a benchmark for what might be expected for [FeCl2bis(dppbz)].
Table 4: Representative Bond Lengths from X-ray Crystallography for Fe(II)-Phosphine Complexes
| Bond | Typical Length (Å) |
|---|---|
| Fe-P | 2.15 - 2.30 |
| Fe-Cl | 2.20 - 2.40 |
Note: Data compiled from structurally similar iron(II) complexes. nih.govosti.gov
Advanced Spectroscopic Techniques for Investigating Paramagnetic Iron Species and Electronic Structure
When an iron complex is paramagnetic, specialized techniques are required to probe the properties arising from the unpaired electrons.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species with unpaired electrons. It is therefore an ideal tool for studying paramagnetic iron complexes. A low-spin d⁶ Fe(II) complex (S=0) is EPR-silent, while a high-spin d⁶ Fe(II) complex (S=2) is EPR-active. ethz.ch
The EPR spectrum of a high-spin Fe(II) species can be complex but is rich in information. The spectrum's features are described by spin Hamiltonian parameters, including the g-values and the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic). nih.gov These parameters are highly sensitive to the symmetry and electronic structure of the metal site. ethz.ch High-frequency EPR is often necessary to accurately determine the ZFS parameters for high-spin Fe(II) systems. For example, a high-frequency EPR study of the high-spin Fe(II) complex Fe[(SPPh₂)₂N]₂ determined a large D value of around 9 cm⁻¹, which is characteristic of a tetrahedral Fe(II) site. researchgate.netnih.gov The detection and analysis of an EPR signal from [FeCl2bis(dppbz)] would therefore be a direct probe of its spin state and coordination environment.
Table 5: Representative EPR Parameters for High-Spin Fe(II) Complexes
| Parameter | Description | Typical Value |
|---|---|---|
| Spin State (S) | Total electron spin | 2 |
| g-values | Effective electronic g-factor | Can be highly anisotropic |
| D (cm⁻¹) | Axial zero-field splitting | 5 - 15 |
| E/D | Rhombic zero-field splitting | 0 - 0.33 |
Note: Parameters are representative for S=2 Fe(II) systems and depend strongly on the coordination geometry. researchgate.netnih.gov
Mössbauer Spectroscopy (57Fe) for Iron Oxidation States, Spin States, and Local Coordination Environment
57Fe Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of iron atoms, providing invaluable information about the oxidation state, spin state, and local symmetry of the iron center. sigmaaldrich.comnih.gov The principal parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). The isomer shift is sensitive to the s-electron density at the nucleus and is diagnostic of the iron's oxidation state (e.g., Fe(II) vs. Fe(III)). d-nb.info The quadrupole splitting arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, offering insight into the spin state and the symmetry of the coordination environment. rsc.org
One major species (designated 4a) exhibited an isomer shift (δ) of 0.33 mm/s and a large quadrupole splitting (ΔEQ) of 1.50 mm/s. A second major species (4b) showed a similar isomer shift of 0.32 mm/s but a significantly different quadrupole splitting of 3.13 mm/s. nih.gov The nearly identical isomer shifts confirm the +2 oxidation state for both species, while the pronounced difference in quadrupole splitting suggests significant variations in their coordination geometries. nih.gov These values are consistent with those expected for high-spin Fe(II) centers and demonstrate the technique's ability to distinguish between structurally distinct species in a mixture. rsc.orgnih.gov
| Complex Species | Isomer Shift (δ) [mm/s] | Quadrupole Splitting (ΔEQ) [mm/s] | Reference |
|---|---|---|---|
| Analogous Fe(II)-bisphosphine Species 4a | 0.33 | 1.50 | nih.gov |
| Analogous Fe(II)-bisphosphine Species 4b | 0.32 | 3.13 | nih.gov |
Magnetic Circular Dichroism (MCD) Spectroscopy for Electronic Structure and Bonding Characterization
Magnetic Circular Dichroism (MCD) spectroscopy measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field. aps.org It is a powerful tool for probing the electronic structure of paramagnetic species, such as high-spin iron(II) complexes. semanticscholar.orgaps.org MCD spectra are particularly sensitive to the energies and assignments of ligand-field (d-d) transitions, which are often weak and unresolved in standard absorption spectra. nih.gov This sensitivity allows for detailed characterization of coordination number and geometry, as the d-orbital energies are highly dependent on the ligand environment. semanticscholar.org
In the context of iron(II)-phosphine complexes, MCD can effectively differentiate between various geometries. For instance, in a study of related iron(II) species, near-infrared (NIR) MCD spectroscopy was used to resolve ligand-field transitions that were not apparent in the absorption spectrum. nih.gov The analysis revealed two distinct high-spin iron(II) complexes. One species was identified as a distorted tetrahedral iron(II) complex, while the other was assigned a distorted square pyramidal geometry. nih.gov This distinction was possible because the different ground states and ligand-field strengths associated with each geometry produce unique MCD signatures. nih.gov The combination of MCD with Mössbauer spectroscopy provides a complementary approach, where Mössbauer identifies the presence of distinct species and MCD elucidates their specific geometric structures. nih.govsemanticscholar.org
Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry, HRMS) for Compound Identification and Intermediate Detection
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of molecular weight and elemental composition. acs.org For organometallic compounds like [FeCl2bis(dppbz)], HRMS provides unambiguous confirmation of the compound's identity by measuring its mass with high accuracy. nih.gov Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions of the complex for analysis. acs.org
The analysis of phosphine-based ligands and their metal complexes by tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns that can be used for structural elucidation. acs.org For [FeCl2bis(dppbz)], HRMS would be expected to show a molecular ion peak corresponding to its exact mass. Further analysis using tandem MS (MS/MS) could reveal fragmentation pathways, such as the loss of chloride or phosphine ligands, providing further structural confirmation. This capability is also crucial for identifying transient intermediates in catalytic reactions, where the high sensitivity and resolution of HRMS can detect low-concentration species that are key to understanding reaction mechanisms. nih.gov
Electrochemical Techniques (e.g., Cyclic Voltammetry) for Redox Behavior Analysis
Electrochemical techniques, particularly Cyclic Voltammetry (CV), are used to investigate the redox properties of metal complexes, providing information on the potentials at which the metal center can be oxidized or reduced. mdpi.com For an iron(II) complex like [FeCl2bis(dppbz)], CV can characterize the Fe(II)/Fe(III) redox couple. The potential of this couple is highly influenced by the nature of the ligands coordinated to the iron center. rsc.org
While specific CV data for [FeCl2bis(dppbz)] is not detailed in the available search results, studies on dinitrosyl iron complexes containing the dppbz ligand offer relevant insights. A dinitrosyl iron complex featuring the 1,2-bis(diphenylphosphino)benzene (dppbz) ligand displayed two quasi-reversible oxidations with E°1/2 values at 0.101 V and 0.186 V. nih.govresearchgate.net In another study, bis(iminophosphorane)pyridine iron(II) complexes showed quasi-reversible one-electron waves for the Fe(II)/Fe(III) couple, with potentials influenced by the halide ligands (0.103 V for dichloride vs. 0.270 V for dibromide). nih.gov These findings illustrate that the electronic environment created by the phosphine and halide ligands directly modulates the redox potential of the iron center. Analysis of [FeCl2bis(dppbz)] would similarly reveal its electrochemical signature, indicating the energy required to access the Fe(III) state and the stability of the complex in different oxidation states.
| Complex | Redox Process | Potential (E1/2) [V vs. ref] | Reference |
|---|---|---|---|
| [(dppbz)Fe(NO)2] | Oxidation 1 | 0.101 | nih.govresearchgate.net |
| [(dppbz)Fe(NO)2] | Oxidation 2 | 0.186 | nih.govresearchgate.net |
| Analogous Fe(II) Dichloride Complex | Fe(II)/Fe(III) | 0.103 | nih.gov |
| Analogous Fe(II) Dibromide Complex | Fe(II)/Fe(III) | 0.270 | nih.gov |
Coordination Chemistry and Structural Investigations of Fecl2bis Dppbz
Ligand Design Principles and the Role of DPPBz in Tuning Steric and Electronic Properties of Iron Centers
The design of phosphine (B1218219) ligands is paramount in controlling the steric and electronic environment around a metal center. 1,2-Bis(diphenylphosphino)benzene (B85067) (dppbz) is a bidentate phosphine ligand characterized by a rigid aromatic backbone connecting two diphenylphosphine (B32561) moieties. This structural rigidity influences the ligand's bite angle, which for dppbz is approximately 78–85° mdpi.comwikipedia.org. This specific bite angle, compared to more flexible ligands, can enforce particular coordination geometries and influence the steric accessibility of the iron center libretexts.org.
The electronic properties of dppbz can be tuned through its substituents, though the primary influence comes from the phosphorus atoms' ability to donate electron density to the metal and accept electron density back via π-backbonding ilpi.com. The phenyl groups on phosphorus contribute to both steric bulk and electronic effects. Compared to monodentate phosphines like triphenylphosphine (B44618) (PPh₃), bidentate ligands like dppbz can offer enhanced stability and different electronic profiles at the iron center due to chelation nih.govacs.org. Research indicates that the electronic properties of iron complexes can be significantly influenced by the nature of the phosphine ligands, affecting their reactivity in catalytic processes ilpi.comfiveable.me. For instance, the ligand field splitting (10Dq) in iron complexes can be modulated by the ligand's electronic character, impacting the energy levels of the metal's d-orbitals nih.gov.
Analysis of Iron Oxidation States and Coordination Geometries within [FeCl2bis(dppbz)] and Related Complexes
The determination of iron's oxidation state and coordination geometry in complexes like [FeCl2bis(dppbz)] is typically achieved through a combination of spectroscopic and crystallographic techniques. Iron in such complexes commonly exists in the +2 (Fe(II)) or +3 (Fe(III)) oxidation states, often exhibiting different spin states (high-spin or low-spin) depending on the ligand field strength.
Influence of Ligand Chelation and Conformational Dynamics on the Iron Coordination Sphere
The chelation of dppbz to the iron center creates a more rigid coordination sphere compared to complexes with monodentate ligands. This chelation effect can influence the stability of the complex and the accessibility of the iron center to other reactants. The rigidity of the dppbz backbone, with its approximately 78–85° bite angle mdpi.comwikipedia.org, can impose specific geometric constraints on the iron coordination sphere, potentially favoring certain coordination geometries and influencing the energy landscape of conformational changes libretexts.orgmdpi.comacs.org.
Structural Characterization and Reactivity Implications of Key Organoiron Intermediates Formed In Situ
In the context of catalysis, organoiron complexes often involve transient intermediates whose characterization is crucial for understanding reaction mechanisms. These intermediates can include various iron oxidation states (Fe(0), Fe(I), Fe(II), Fe(III)) and coordination environments. Techniques like in situ Nuclear Magnetic Resonance (NMR) spectroscopy, Electron Paramagnetic Resonance (EPR), and Mössbauer spectroscopy are vital for identifying and characterizing these species as they form during a reaction researchgate.netresearcher.lifeuni-regensburg.de.
For iron-catalyzed cross-coupling reactions, proposed intermediates often involve Fe(I) or Fe(III) species, alongside the more stable Fe(II) resting states researchgate.netrsc.org. For example, studies on iron-bisphosphine catalyzed cross-coupling reactions have identified Fe(II) complexes as common resting states, with Fe(I) or Fe(III) species potentially involved in the catalytic cycle researchgate.netresearcher.life. The structural and electronic properties of these intermediates, dictated by the phosphine ligands, significantly influence their reactivity and selectivity. The ability of dppbz to stabilize specific iron oxidation states or geometries can therefore have direct implications for the catalytic activity and mechanistic pathways of reactions involving [FeCl2bis(dppbz)].
Theoretical and Computational Studies on Fecl2bis Dppbz and Its Reactivity
Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis of [FeCl2bis(dppbz)]
No specific studies employing Density Functional Theory (DFT) to analyze the electronic structure and bonding of [FeCl2bis(dppbz)] were identified in the search results. DFT is a common quantum mechanical modeling method used to investigate the electronic properties of molecules, such as the distribution of electron density, molecular orbitals (e.g., HOMO and LUMO), and the nature of chemical bonds. For instance, DFT has been used to study dinitrosyl iron complexes with the dppbz ligand, revealing insights into their HOMO-LUMO gaps and bonding characteristics nih.govresearchgate.net. However, a similar detailed analysis for [FeCl2bis(dppbz)] is not available in the provided literature.
Prediction of Spin States and Energy Landscapes within Catalytic Cycles Involving [FeCl2bis(dppbz)]
There is no specific information available from the search results regarding the prediction of spin states or the mapping of energy landscapes for catalytic cycles that involve [FeCl2bis(dppbz)]. The spin state of an iron complex is a critical factor in its reactivity, and computational studies are often used to determine the most stable spin configuration (e.g., high-spin vs. low-spin) and how it changes throughout a reaction. While computational studies on other iron complexes do consider different spin states for intermediates and transition states chinesechemsoc.org, such data for catalytic processes involving [FeCl2bis(dppbz)] could not be located.
Elucidation of Ligand Effects on Reactivity and Selectivity via Quantum Chemical Calculations
While the dppbz ligand's steric and electronic properties are known to influence the reactivity and structure of metal complexes researchgate.netuni-freiburg.de, no quantum chemical calculations specifically elucidating the effects of the bis(dppbz) ligation on the reactivity and selectivity of the [FeCl2] core were found. Such studies would typically involve comparing the behavior of [FeCl2bis(dppbz)] with analogous complexes containing different phosphine (B1218219) ligands to understand how the unique bite angle and electronic profile of dppbz tune the catalytic performance of the iron center.
Mechanistic Pathways in Fecl2bis Dppbz Catalyzed Transformations
Investigations into Iron-Catalyzed Cross-Coupling Reactions Involving [FeCl2bis(dppbz)]
The versatility of [FeCl2bis(dppbz)] as a catalyst is evident in its application to a range of cross-coupling reactions. Mechanistic studies have been pivotal in elucidating the complex interplay of iron oxidation states, the role of the diphosphine ligand, and the nature of the coupling partners.
Iron-based catalysts, including those with the 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz) ligand, have demonstrated significant activity and selectivity in Negishi cross-coupling reactions, particularly in the reaction of aryl zinc reagents with benzyl (B1604629) halides and phosphates. libretexts.org Mechanistic investigations into these systems have revealed a complex scenario that deviates from classical cross-coupling cycles.
Detailed studies using a combination of synthetic, kinetic, and spectroscopic techniques, such as time-resolved in operando X-ray absorption fine structure (XAFS) spectroscopy, have provided surprising insights into the role of the dppbz ligand. nih.gov It has been observed that while iron-diphosphine complexes are effective pre-catalysts, the diphosphine ligand may not remain coordinated to the iron center during the catalytic turnover. nih.gov In the presence of excess zinc(II), a common feature of Negishi reactions, the dppbz ligand shows a higher affinity for and coordinates predominantly to the zinc center. nih.govpitt.edu
Furthermore, these investigations suggest the formation of a putative mixed Fe-Zn(dpbz) species prior to the rate-determining step of the catalytic cycle. nih.govpitt.edu The catalytic activity is also influenced by the iron oxidation state, with evidence pointing to the involvement of both iron(I) and iron(II) species. For instance, the pre-catalyst [FeBr2(dpbz)2] can be reduced in the reaction mixture to form an iron(I) species, [FeBr(dpbz)2], which exhibits high catalytic activity. nih.gov Spectroscopic studies have identified low-spin (S = 1/2) trigonal bipyramidal iron(I) species, such as (dpbz)2FeX (where X is a halide), as being formed in situ. nih.govwikipedia.org These iron(I) complexes have been shown to be catalytically competent. nih.gov
The following table summarizes key findings from mechanistic studies on iron-dppbz catalyzed Negishi coupling:
| Aspect Investigated | Key Findings | Spectroscopic Evidence |
| Role of dppbz Ligand | Coordinates to Zn(II) during catalysis. | 31P NMR Spectroscopy |
| Active Iron Species | Involvement of both Fe(I) and Fe(II) states. | Time-resolved in operando XAFS, UV-vis Spectroscopy, EPR Spectroscopy |
| Key Intermediates | Formation of a putative mixed Fe-Zn(dpbz) species. | Kinetic and Synthetic Investigations |
| Isolation of low-spin Fe(I) species, (dpbz)2FeX. | EPR Spectroscopy, X-ray Crystallography |
In the realm of fluoroaromatic chemistry, the [FeCl2bis(dppbz)] catalyst system has been instrumental in facilitating cross-coupling reactions between polyfluorinated arylzinc reagents and alkyl halides. nih.govsigmaaldrich.com The dppbz ligand plays a crucial role as a catalytic modulator, enabling the selective cleavage of sp3-hybridized carbon-halogen bonds, a transformation that is challenging with more common stoichiometric modifiers like tetramethylethylenediamine (TMEDA). nih.govsigmaaldrich.com This selective activation allows for the practical synthesis of a variety of polyfluorinated aromatic compounds. nih.govsigmaaldrich.com The mechanism is believed to proceed through a pathway where the iron center, modulated by the electronic properties of the dppbz ligand, preferentially interacts with the alkyl halide over the fluoroaromatic zinc reagent.
The [FeCl2bis(dppbz)] catalyst has also been successfully employed in C-H activation and functionalization reactions. Mechanistic studies, combining experimental and computational approaches, on the triazole-assisted ortho-C-H allylation of benzamides have shed light on the operative pathway. nih.gov These investigations support an inner-sphere radical mechanism. nih.gov The catalytic cycle is proposed to involve low-spin iron(II) intermediates that react with the allyl electrophile to generate the C-H allylated product. nih.gov A key feature of this mechanism is the partial dissociation and rotation of the dppbz ligand, which facilitates the inner-sphere radical process. nih.gov
Oxidative addition and reductive elimination are fundamental steps in many catalytic cross-coupling cycles. libretexts.orgnih.govwikipedia.orgresearchgate.netyoutube.com In the context of catalysis by [FeCl2bis(dppbz)] and related iron-phosphine complexes, these steps involve changes in the oxidation state of the iron center. wikipedia.orgresearchgate.netyoutube.com
Oxidative Addition: This step typically involves the reaction of a low-valent iron species, such as Fe(0) or Fe(I), with an electrophile (e.g., an alkyl or aryl halide), leading to an increase in the iron's oxidation state and coordination number. libretexts.orgnih.govwikipedia.orgresearchgate.netyoutube.com For instance, an Fe(I) species can undergo oxidative addition with an aryl halide to form an Fe(III) intermediate. While this is a common proposal, direct observation of such steps in iron-diphosphine catalysis can be challenging due to the transient nature of the intermediates.
Reductive Elimination: This is the product-forming step where two ligands on the iron center couple and are eliminated, regenerating a lower-valent iron species that can re-enter the catalytic cycle. libretexts.orgnih.govwikipedia.orgresearchgate.netyoutube.com For reductive elimination to occur, the two groups to be coupled usually need to be in a cis-orientation to each other in the iron's coordination sphere. libretexts.org The facility of this step is often influenced by the steric and electronic properties of the ancillary ligands, such as dppbz.
While a definitive Fe(I)/Fe(III) catalytic cycle involving distinct oxidative addition and reductive elimination steps has been proposed for some iron-diphosphine systems, other studies suggest that for certain cross-coupling reactions, such as those involving phenyl nucleophiles and secondary alkyl halides with an iron-SciOPP catalyst, the catalytically active species may be iron(II) complexes, and a formal low-valent iron species is not necessarily required for productive catalysis. nih.govacs.orgnih.gov
Role of Single Electron Transfer (SET) Pathways in Iron-Catalyzed Reactions
Single electron transfer (SET) has emerged as a plausible mechanistic pathway in a variety of iron-catalyzed reactions. acs.org This mechanism involves the transfer of a single electron from a low-valent iron center to a substrate, typically an organic halide, to generate a radical anion. This radical anion can then fragment to produce an organic radical and a halide anion.
In the context of catalysis with iron-diphosphine complexes, SET pathways are often invoked to explain the formation of radical intermediates. For example, in a proposed Fe(I)/Fe(III) cycle, the Fe(I) species can act as a one-electron reductant towards the electrophile. Computational studies on some iron-catalyzed cross-electrophile coupling reactions suggest that a high-spin Fe(I) species can react with an alkyl bromide via an SET pathway to generate an Fe(II) complex and an alkyl radical. researchgate.net The involvement of radical species is often supported by trapping experiments or the observation of side products arising from radical pathways.
Identification and Functional Role of Transient Iron Species in Catalytic Cycles
A significant challenge in understanding iron-catalyzed reactions is the identification and characterization of the transient, catalytically active species. The paramagnetic nature of many iron intermediates makes their study by conventional techniques like NMR spectroscopy difficult. However, the application of a suite of physical inorganic methods has enabled significant progress in this area.
Spectroscopic techniques such as Mössbauer, electron paramagnetic resonance (EPR), and magnetic circular dichroism (MCD) have been invaluable in monitoring the in-situ formation of iron species during catalysis. nih.govacs.orgnih.gov These studies have provided direct evidence for the formation of various iron oxidation states and coordination environments.
In the context of reactions catalyzed by iron-diphosphine complexes, several key transient species have been identified:
Iron(I) Species: As mentioned previously, low-spin, five-coordinate Fe(I) complexes of the type [(diphosphine)2FeX] have been identified by EPR and Mössbauer spectroscopy in Negishi and other cross-coupling reactions. nih.govwikipedia.org These species are often catalytically competent and are believed to be key intermediates in cycles involving odd-electron oxidation states.
Organoiron(II) Species: In Kumada and Suzuki-Miyaura cross-couplings catalyzed by iron-bisphosphine complexes, transiently formed mono- and bis-phenylated iron(II) species have been observed in situ prior to reductive elimination. nih.govacs.orgnih.gov Studies have shown that these Fe(II) species are reactive towards the electrophile at catalytically relevant rates, suggesting that a low-valent iron species is not always a prerequisite for catalysis. nih.govacs.orgnih.gov Specifically, for an iron-SciOPP system, the monophenylated species Fe(Ph)X(SciOPP) was identified as the predominant reactive species. nih.govacs.orgnih.gov
The following table summarizes some of the transient iron species identified in reactions catalyzed by iron-diphosphine complexes:
| Transient Species | Reaction Type | Method of Identification | Functional Role |
| [(dppbz)2FeX] (Fe(I)) | Negishi Coupling | EPR, Mössbauer Spectroscopy | Catalytically active intermediate |
| Fe(Ph)X(SciOPP) (Fe(II)) | Kumada, Suzuki-Miyaura Coupling | Mössbauer, MCD, EPR Spectroscopy | Predominant reactive species towards electrophile |
| Fe(Ph)2(SciOPP) (Fe(II)) | Kumada, Suzuki-Miyaura Coupling | Mössbauer, MCD Spectroscopy | Reactive intermediate prior to reductive elimination |
Exploration of Ligand Dissociation and Reassociation Phenomena During Catalysis
The catalytic cycle of transformations involving [FeCl2bis(dppbz)] is profoundly influenced by the dynamic behavior of the 1,2-bis(diphenylphosphino)benzene (dppbz) ligand. A critical aspect of the mechanistic pathway is the phenomenon of ligand dissociation and reassociation, which dictates the availability of coordination sites on the iron center for substrate interaction.
Contrary to a simple model where the diphosphine ligand remains consistently bound to the iron center, advanced mechanistic studies have revealed a more complex scenario. In certain iron-catalyzed reactions, such as the Negishi cross-coupling, the dppbz ligand does not appear to be coordinated to the iron atom during the catalytic turnover. soton.ac.uk Instead, compelling evidence from in operando X-ray absorption fine structure (XAFS) spectroscopy and ³¹P NMR spectroscopy suggests that under catalytically relevant conditions with a large excess of the zinc co-catalyst, the majority of the dppbz ligand is coordinated to Zn(II). soton.ac.uk
This surprising finding indicates a complete dissociation of the dppbz ligand from the iron catalyst, which then exists as a phosphine-free organoferrate species during the bulk of the turnover. soton.ac.uk Despite this dissociation, the presence of the dppbz ligand is essential for catalytic activity. soton.ac.uk This suggests a crucial role for the ligand in the formation of a putative mixed Fe-Zn(dppbz) species that precedes the rate-limiting step of the catalytic cycle. soton.ac.uk
The concept of hemilability, where a multidentate ligand can reversibly detach one of its coordinating arms, is a well-established principle in catalysis that allows for the creation of a vacant site for a reaction to occur. chemrxiv.orgwwu.edu While the observations in the iron-diphosphine catalyzed Negishi coupling point towards a more profound dissociation, the underlying principle of freeing the metal center for subsequent reaction steps remains pertinent.
The rate of catalysis has been shown to be dependent on the concentration of the dppbz ligand, but only up to a certain threshold. Kinetic investigations have demonstrated that the reaction rate increases with the concentration of dppbz up to a dppbz:Fe ratio of 2:1. Beyond this point, the rate becomes independent of the phosphine (B1218219) concentration. soton.ac.uk This behavior underscores the intricate role of the ligand, where it is necessary for activity but does not directly participate in the catalytic cycle while bound to iron.
The following table illustrates the observed relationship between the ligand-to-metal ratio and the catalytic activity, based on kinetic research findings.
| dppbz:Fe Ratio | Relative Reaction Rate | Observation |
| 0:1 | No activity | Ligand is essential for the catalytic process. |
| 1:1 | Baseline activity | Catalysis proceeds, rate is dependent on ligand concentration. |
| 2:1 | Maximum activity | The optimal rate of catalysis is achieved. |
| >2:1 | Maximum activity | The reaction rate becomes independent of further increases in ligand concentration. soton.ac.uk |
Applications of Fecl2bis Dppbz in Advanced Chemical Synthesis Research
Exploration of [FeCl2bis(dppbz)] in Novel Industrial Chemical Processes.Searches for novel industrial chemical processes involving "[FeCl2bis(dppbz)]" did not provide specific details or research findings. While "[FeCl2bis(dppbz)]" is noted as an organometallic compound with general applications in industrial chemistry and chemical manufacturing, the results did not elaborate on any specific novel industrial processes where it plays a key role. The information found primarily categorizes it as a precursor material or catalyst, without detailing its application in unique industrial contexts.
I must now proceed to the final section of the outline.
Future Directions and Emerging Research Avenues for Fecl2bis Dppbz Chemistry
Development of Next-Generation Iron-DPPBz Catalysts with Enhanced Efficiency and Selectivity
Future research will likely focus on fine-tuning the electronic and steric properties of DPPBz-based ligands and their iron complexes to achieve unprecedented levels of catalytic efficiency and selectivity. This could involve:
Ligand Modification: Synthesizing modified DPPBz ligands with tailored substituents to fine-tune the steric bulk and electronic donation to the iron center. Such modifications can significantly impact reaction rates, substrate scope, and enantioselectivity nus.edu.sgchinesechemsoc.orgnih.govacs.org. For instance, altering the phenyl groups on the phosphine (B1218219) moieties or modifying the benzene (B151609) backbone could lead to catalysts with superior performance in specific transformations.
Catalyst Precursor Optimization: Developing more robust and easily accessible iron precursors that readily form active catalytic species with DPPBz. This includes exploring different iron oxidation states and counterions that can enhance catalyst stability and turnover numbers nih.govresearchgate.net.
Understanding Structure-Activity Relationships (SAR): Deeper investigation into the SAR of iron-DPPBz systems is crucial. By correlating structural features of the ligand and iron complex with observed catalytic outcomes, researchers can rationally design next-generation catalysts for targeted applications nus.edu.sgnih.gov.
Integration of [FeCl2bis(dppbz)] into Multicomponent Reaction Systems for Complex Molecule Synthesis
Multicomponent reactions (MCRs) offer significant advantages in terms of atom economy and synthetic efficiency. Future research will explore the integration of iron-DPPBz catalysts into sophisticated MCRs for the synthesis of complex organic molecules.
Catalysis in Tandem and Cascade Reactions: Developing iron-DPPBz catalytic systems that can orchestrate sequential reactions in a single pot. This could involve combining cross-coupling steps with C-H functionalization or cycloaddition reactions, leading to rapid assembly of complex molecular architectures nih.govorganic-chemistry.org.
Expanding MCR Scope: Investigating the use of iron-DPPBz catalysts in novel MCRs that are currently dominated by precious metals. This includes exploring their potential in the synthesis of heterocycles, pharmaceuticals, and advanced materials.
Mechanistic Understanding for MCRs: Elucidating the mechanisms by which iron-DPPBz catalysts operate within complex MCR environments will be critical for optimizing reaction conditions and expanding their applicability.
Implementation of Advanced In Situ Spectroscopic Studies for Real-Time Mechanistic Elucidation
A thorough understanding of catalytic mechanisms is paramount for rational catalyst design. Future research will leverage advanced spectroscopic techniques to gain real-time insights into the active iron species and reaction pathways.
Advanced Spectroscopic Techniques: Employing techniques such as time-resolved 57Fe Mössbauer spectroscopy, electron paramagnetic resonance (EPR), and magnetic circular dichroism (MCD) spectroscopy to identify transient intermediates and characterize the electronic and spin states of iron complexes during catalysis nih.govresearchgate.netacs.orgrochester.edu.
Correlating Spectroscopy with Kinetics: Combining spectroscopic data with detailed kinetic studies and computational modeling to build comprehensive mechanistic models. This will help in understanding the roles of additives, ligands, and reaction conditions in influencing catalytic activity and selectivity nih.govresearchgate.netacs.orgacs.org.
Probing Ligand Effects: Investigating how the DPPBz ligand influences the electronic structure and reactivity of the iron center, particularly in relation to single-electron transfer (SET) processes and redox cycles, which are crucial for many iron-catalyzed transformations acs.orgacs.org.
Computational Design and Prediction of Novel Iron-DPPBz Systems with Tailored Reactivity and Specificity
Computational chemistry offers a powerful platform for accelerating catalyst discovery and optimization. Future efforts will focus on integrating computational approaches with experimental validation.
High-Throughput Virtual Screening: Utilizing density functional theory (DFT) and machine learning (ML) algorithms to screen libraries of modified DPPBz ligands and predict their performance with iron in specific catalytic reactions umich.edunumberanalytics.com. This can identify promising candidates for experimental synthesis and testing.
Predictive Modeling of Reactivity and Selectivity: Developing computational models that can accurately predict the reactivity, regioselectivity, and enantioselectivity of iron-DPPBz catalysts based on their structural and electronic properties. This will guide the rational design of catalysts with tailored specificities nus.edu.sgumich.edu.
In Silico Mechanistic Studies: Employing computational methods to explore potential catalytic cycles, transition states, and reaction barriers, providing deeper insights into the fundamental mechanisms of iron-DPPBz catalysis. This can help overcome limitations in experimental understanding nih.govresearchgate.netacs.orgacs.org.
Exploration of Heterogenized Iron-DPPBz Catalysts for Sustainable Chemical Transformations
Heterogenization of homogeneous catalysts offers significant advantages in terms of catalyst recovery, recyclability, and process scalability, aligning with the principles of green chemistry.
Immobilization Strategies: Developing robust methods for immobilizing iron-DPPBz complexes onto solid supports such as silica, polymers, or metal-organic frameworks (MOFs) mdpi.comrsc.orgresearchgate.net. This could involve covalent tethering, encapsulation, or adsorption.
Supported Ionic Liquid Phases (SILPs) and Biphasic Systems: Exploring the use of SILPs or biphasic reaction systems to facilitate catalyst separation and recycling, particularly for applications in continuous flow processes mdpi.com.
Single-Atom Catalysts (SACs) and Nanoparticles: Investigating the preparation of iron-DPPBz complexes supported as single atoms or nanoparticles on suitable matrices. Such heterogeneous systems can offer unique catalytic properties and enhanced stability sciencedaily.commdpi.com.
Evaluating Recyclability and Long-Term Stability: Rigorous testing of heterogenized iron-DPPBz catalysts to assess their recyclability over multiple catalytic cycles and their long-term stability under reaction conditions, which is crucial for industrial applicability.
By pursuing these research avenues, the field of iron-DPPBz chemistry is poised to deliver more efficient, selective, and sustainable catalytic solutions for a wide range of organic transformations, contributing significantly to the advancement of green chemistry.
Q & A
Q. How should researchers document synthetic procedures and spectral data to meet reproducibility standards?
- Methodological Answer : Follow Beilstein Journal guidelines: include detailed experimental steps, characterization data (NMR shifts, IR peaks), and crystallographic CIF files. Use SI (Supporting Information) for extensive datasets. Reference analogous procedures from peer-reviewed iron-phosphine complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
